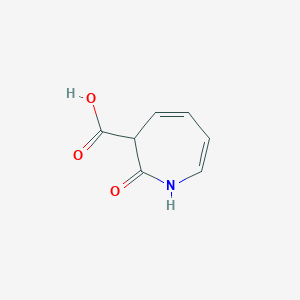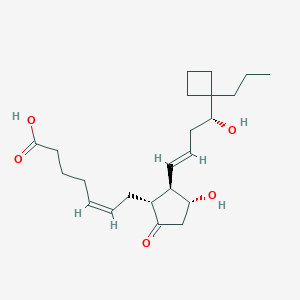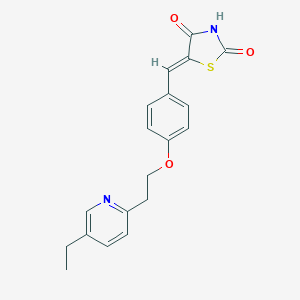
Didehydropioglitazone, (5Z)-
説明
Didehydropioglitazone, (5Z)-, is a compound that is not directly mentioned in the provided papers. However, the synthesis of similar compounds with conjugated double bonds and the importance of stereochemistry in such compounds can be inferred from the research on the synthesis of 3,4-didehydroretinal . The stereochemistry, particularly the Z-configuration of the double bond, plays a crucial role in the biological activity and synthesis of these compounds.
Synthesis Analysis
The synthesis of compounds with conjugated double bonds can be achieved through the Horner-Emmons reaction, as demonstrated in the synthesis of 3,4-didehydroretinal . This reaction involves the use of diphenyl phosphonate and a crown ether to produce an isomeric mixture, with a predominant form being the Z-isomer. The process includes the conversion of the retinonitrile to the corresponding retinal without isomerization of the double bonds, which is critical for maintaining the biological activity of the compound.
Molecular Structure Analysis
The molecular structure and stereochemistry are essential for the biological activity of compounds like didehydropioglitazone. The presence of nonbonding interactions and the distribution of critical points, isatin surfaces, and bond paths are important for the connectivity between isomers . The molecular structure is characterized using various spectroscopic methods, including UV/Vis., Infrared, 1H and 13C NMR spectroscopies, and single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions involving compounds with conjugated double bonds are influenced by the presence of nucleophilic centers, such as the oxygen atom, which can act as an electrophilic site for hydrogen atoms . The reactivity of these compounds can be further understood through molecular docking and density functional theory (DFT) studies, which help in establishing the structure-activity relationship .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like didehydropioglitazone are characterized by their potent bioactivities, which can be quantified using IC50 values in various biological assays . The electrostatic potential on oxygen and hydrogen atoms can be evaluated through MEP calculations, indicating the nucleophilic and electrophilic sites that are crucial for the compound's reactivity .
科学的研究の応用
Thiazolidinediones and Insulin Sensitization
Didehydropioglitazone (5Z) falls under the class of thiazolidinediones (TZDs), known for their role in insulin sensitization and treatment of type 2 diabetes mellitus. TZDs, including rosiglitazone and pioglitazone, function as peroxisome proliferator-activated receptor-gamma (PPAR-gamma) agonists. They are beneficial for improving insulin sensitivity, endothelial dysfunction, reducing blood pressure, and ameliorating dyslipidemia, thereby contributing to the management of diabetes and its related morbidity factors. However, TZDs are associated with weight gain and fluid retention, especially when administered in higher doses or in combination with insulin. Their use is contraindicated in patients with advanced heart failure symptoms (Vasudevan & Balasubramanyam, 2004).
Adverse Effects and Safety Profile of Thiazolidinediones
Despite their efficacy in diabetes management, TZDs' use may lead to several adverse effects, such as edema, weight gain, macular edema, heart failure, hypoglycemia (when combined with other antidiabetic drugs), decreased hematocrit and hemoglobin levels, and increased bone fracture risk. These side effects highlight the importance of careful consideration and monitoring when prescribing TZDs for diabetes management, keeping in mind the balance between their benefits and potential risks (Rizos, Elisaf, Mikhailidis, & Liberopoulos, 2009).
Metabolic and Non-Metabolic Factors in Drug-Induced Hepatotoxicity
Troglitazone, a TZD, was withdrawn from the market due to serious hepatotoxicity concerns, raising questions about the safety and metabolic effects of TZDs. The metabolism of TZDs into reactive metabolites that bind covalently to cellular macromolecules plays a significant role in their toxicity profile. Understanding the metabolic pathways and the impact of these drugs on liver function is crucial for assessing the safety of TZDs and their suitability for clinical use (Masubuchi, 2006).
Chemotherapy and Chemoprevention by Thiazolidinediones
Apart from their antidiabetic properties, TZDs have shown potential in chemotherapy and chemoprevention. Their role as synthetic ligands of Peroxisome-Proliferator-Activated Receptor gamma (PPARγ) extends to antitumor effects in preclinical studies and beneficial effects in some clinical trials. This suggests the possibility of TZDs as therapeutic agents beyond diabetes treatment, including in cancer management, though their complex actions and effects on cellular processes require further investigation (Fröhlich & Wahl, 2015).
Dual Use Research of Concern
Research involving TZDs and similar compounds raises concerns about Dual Use Research of Concern (DURC), which deals with the potential misapplication of scientific discoveries to pose threats to public health or security. Understanding the ethical implications and ensuring responsible research practices are essential for advancing scientific knowledge while safeguarding against unintended harmful uses of such discoveries (Ball, 2015).
特性
IUPAC Name |
(5Z)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)/b17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTUJOCADSTMCL-BOPFTXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didehydropioglitazone, (5Z)- | |
CAS RN |
136401-69-9 | |
| Record name | (5Z)-5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136401-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didehydropioglitazone, (5Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136401699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene]-, (5Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDEHYDROPIOGLITAZONE, (5Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SE873CO82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



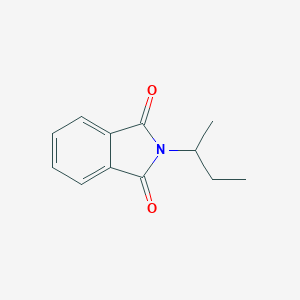

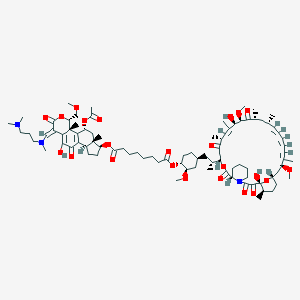


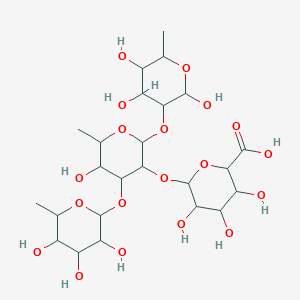

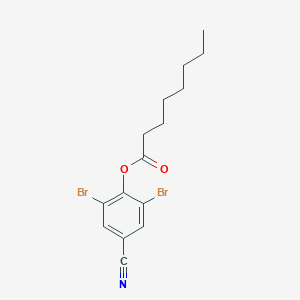
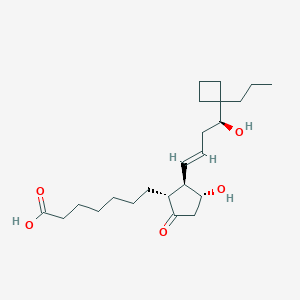

![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)
